Unique Secondary Amine Handle Enables Exclusive Downstream Conjugation
The target compound possesses a secondary amine (NH) in the morpholine ring, a feature absent in the widely used 4-(1,3-thiazol-2-yl)morpholine comparator. This is a direct consequence of the 3-positional linkage. While 4-linked analogs are tertiary amines with no hydrogen bond donor capacity at the morpholine nitrogen, the target compound offers a reactive nucleophilic site for amide coupling, reductive amination, or sulfonamide formation. This structural distinction is confirmed by SMILES analysis, which shows the nitrogen retains a hydrogen atom (c1csc(CC2COCCN2)n1) . No direct biological assay comparison is available in the current literature, as the compound is primarily used as a synthetic intermediate. The current evidence is limited to structural class inference.
| Evidence Dimension | Presence of a free secondary amine (NH) for synthetic derivatization |
|---|---|
| Target Compound Data | 1 free NH group on the morpholine ring |
| Comparator Or Baseline | 4-(1,3-Thiazol-2-yl)morpholine (CAS 21429-06-1): 0 free NH groups |
| Quantified Difference | Qualitative structural difference: 1 vs. 0 reactive amine handles |
| Conditions | Structural analysis based on SMILES and chemical structure comparison |
Why This Matters
For procurement, this provides a clear, non-interchangeable synthetic utility: the target compound is essential for projects requiring a morpholine-thiazole scaffold with a free amine for library synthesis, a need that 4-substituted analogs cannot fulfill.
